molecular formula C20H15N5OS B2885803 N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(1H-indol-2-yl)thiazole-4-carboxamide CAS No. 1171732-42-5

N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(1H-indol-2-yl)thiazole-4-carboxamide

Cat. No.: B2885803
CAS No.: 1171732-42-5
M. Wt: 373.43
InChI Key: PWNLMXOWXRRFRD-UHFFFAOYSA-N
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Description

N-((1H-Benzo[d]imidazol-2-yl)methyl)-2-(1H-indol-2-yl)thiazole-4-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a benzo[d]imidazolylmethyl group at the carboxamide position and an indol-2-yl moiety at the 2-position of the thiazole ring. The benzo[d]imidazole and indole moieties are critical for π-π stacking, hydrogen bonding, and hydrophobic interactions with biological targets .

Properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2-(1H-indol-2-yl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5OS/c26-19(21-10-18-23-14-7-3-4-8-15(14)24-18)17-11-27-20(25-17)16-9-12-5-1-2-6-13(12)22-16/h1-9,11,22H,10H2,(H,21,26)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWNLMXOWXRRFRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C3=NC(=CS3)C(=O)NCC4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(1H-indol-2-yl)thiazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzimidazole Moiety: This can be achieved by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Indole Synthesis: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Thiazole Ring Formation: The thiazole ring is often synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.

    Coupling Reactions: The final step involves coupling the benzimidazole, indole, and thiazole intermediates through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated synthesis equipment, stringent reaction condition controls, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and benzimidazole rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents such as halogens or nucleophiles like amines and thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, catalytic hydrogenation.

    Coupling Reagents: EDCI, HOBt for amide bond formation.

    Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring may yield indole-2,3-dione derivatives, while reduction of nitro groups would yield corresponding amines.

Scientific Research Applications

N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(1H-indol-2-yl)thiazole-4-carboxamide is a molecule that combines benzimidazole, indole, and thiazole moieties, each of which has demonstrated significant biological activity in various contexts . The presence of these three structural elements suggests that this compound may have potential applications in medicinal chemistry, particularly as an antimicrobial and antioxidant agent .

Antimicrobial and Antioxidant Applications
Research indicates that benzimidazole derivatives, especially when combined with other heterocycles, exhibit potent antimicrobial and antioxidant properties .

Anticancer Activity
Thiazole derivatives have been evaluated for anticancer activity, with some compounds showing strong selectivity against cancer cell lines . For example, certain N-acylated 2-amino-5-benzyl-1,3-thiazoles have demonstrated activity against human glioblastoma and human melanoma cells . Indole-linked thiazoles have also shown promising anticancer potential, with activity dependent on the substituents on the phenyl and indole rings .

Anti-inflammatory and Analgesic Effects
Benzimidazole derivatives have demonstrated significant analgesic and anti-inflammatory effects . Several studies have identified specific benzimidazole compounds that exhibit potent inhibitory activity on nitric oxide and TNF-α production, as well as preventing ear oedema in mice . Some have shown better inhibition of acetic acid-induced writhing than standard drugs like diclofenac . Certain N-substituted benzimidazole derivatives have also exhibited prominent analgesic activity .

Mechanism of Action

The mechanism of action of N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(1H-indol-2-yl)thiazole-4-carboxamide involves its interaction with specific molecular targets such as enzymes, receptors, and DNA. The benzimidazole and indole rings are known to intercalate with DNA, disrupting replication and transcription processes. The thiazole ring can interact with enzyme active sites, inhibiting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

CK1δ/ε Inhibitors

  • N-(1-Methyl-1H-benzo[d]imidazol-2-yl)-2-(2-(trifluoromethoxy)benzamido)thiazole-4-carboxamide (Compound 3) :

    • Substituents : 1-Methyl-benzimidazole, trifluoromethoxybenzamido.
    • Synthesis : Coupling of 2-(2-(trifluoromethoxy)benzamido)thiazole-4-carboxylic acid with 1-methyl-benzimidazol-2-amine using HBTU/DIPEA, yielding 64% .
    • Activity : Potent CK1δ/ε inhibition, attributed to the electron-withdrawing trifluoromethoxy group enhancing binding affinity .
  • 2-(2-(Trifluoromethoxy)benzamido)-N-(6-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide (Compound 5) :

    • Substituents : 6-Trifluoromethyl-benzimidazole, trifluoromethoxybenzamido.
    • Synthesis : Similar coupling strategy but lower yield (28%), likely due to steric hindrance from the 6-CF₃ group .

Tubulin Polymerization Inhibitors

  • Substituted N-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)cinnamides :
    • Core Structure : Cinnamide replaces thiazole-4-carboxamide.
    • Activity : Inhibits tubulin assembly, demonstrating the importance of the benzo[d]imidazole scaffold in targeting cytoskeletal proteins .

Adamantane-Modified Analogues

  • N-(Adamantan-1-yl)-4-(1H-benzo[d]imidazol-2-yl)thiazole-2-carboxamide (Compound 3bi) :
    • Substituents : Adamantyl group at carboxamide.
    • Synthesis : Thermal coupling with (NH₄)₂S₂O₈, yielding 50%. The bulky adamantane may improve metabolic stability .

Substituent Effects

  • Electron-Withdrawing Groups (e.g., CF₃O) : Enhance binding to CK1δ/ε by polarizing the benzamide carbonyl, strengthening hydrogen bonds with kinase active sites .
  • Bulky Groups (e.g., Adamantyl) : May reduce enzymatic off-target interactions but lower synthetic yields due to steric challenges .
  • Indole vs. Benzamide : Indole’s planar structure could facilitate intercalation in DNA or protein pockets, differing from benzamide’s role in kinase inhibition .

Biological Activity

N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(1H-indol-2-yl)thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazole moiety linked to an indole and a benzimidazole unit. This structural configuration is crucial for its biological activity, as it influences interactions with biological targets.

Property Value
Molecular FormulaC₁₆H₁₃N₃O
Molecular Weight247.295 g/mol
LogP3.721
PSA (Polar Surface Area)33.61 Ų

Anticancer Activity

Research has demonstrated that thiazole-containing compounds exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, showcasing promising results:

  • Cell Line Testing : In vitro studies indicated that this compound exhibited cytotoxic effects on several cancer cell lines, including breast (MDA-MB-231) and lung (A549) cancer cells.
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells, primarily through the activation of caspase pathways. Molecular docking studies suggest that it interacts with key proteins involved in cell survival and proliferation, such as Bcl-2 and NFκB .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential as an antimicrobial agent:

  • Bacterial Inhibition : Studies have reported that the compound exhibits inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest effective antimicrobial activity comparable to standard antibiotics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

  • Thiazole Moiety : The presence of the thiazole ring is essential for cytotoxic activity. Modifications to this ring can significantly alter biological activity.
  • Indole and Benzimidazole Contributions : The indole and benzimidazole units enhance binding affinity to target proteins, contributing to the overall biological effectiveness .

Case Studies

Several case studies highlight the efficacy of this compound:

  • Study on Cancer Cell Lines : A study reported IC50 values below 10 µM for the compound against multiple cancer cell lines, indicating strong antiproliferative effects .
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, supporting its potential as an anticancer therapeutic agent .
  • Antimicrobial Efficacy : In clinical isolates, the compound demonstrated effective bacterial inhibition, suggesting its potential use in treating infections resistant to conventional antibiotics .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(1H-indol-2-yl)thiazole-4-carboxamide, and how can reaction yields be optimized?

  • Methodology : The compound is typically synthesized via multi-step condensation reactions. A common approach involves coupling (1H-benzo[d]imidazol-2-yl)methanamine with a pre-functionalized thiazole-4-carboxylic acid derivative using coupling agents like HBTU or DCC in DMF. For example, yields can be improved by optimizing stoichiometric ratios (e.g., 1:1.2 molar ratio of acid to amine) and using catalysts like DMAP to reduce side reactions .
  • Data : Evidence from similar benzimidazole-thiazole hybrids shows yields ranging from 28% to 85%, depending on substituent electronic effects and purification methods (e.g., preparative HPLC vs. column chromatography) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

  • Techniques :

  • FT-IR : Confirms carbonyl (C=O, ~1630–1740 cm⁻¹) and NH stretches (~3300–3476 cm⁻¹) .
  • 1H/13C-NMR : Identifies aromatic protons (δ 7.1–8.1 ppm) and methylene bridges (δ 3.6–4.2 ppm). For example, benzimidazole NH protons appear as singlets at δ ~12.1–13.0 ppm .
  • ESI-MS : Validates molecular weight (e.g., m/z = 390–450 for related analogs) .
    • Contradictions : Discrepancies in NH proton integration (e.g., exchangeable protons in DMSO-d6) are resolved via D2O shake tests .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Assays :

  • Antimicrobial : Broth microdilution (MIC determination against C. albicans or S. aureus) .
  • Enzyme inhibition : Kinase assays (e.g., CK1δ/ε inhibition via ADP-Glo™) for analogs with thiazole-carboxamide motifs .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or molecular docking) guide the design of analogs with enhanced target affinity?

  • Approach :

  • DFT : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. For example, the indole-thiazole junction often shows high electron density, favoring interactions with kinase ATP-binding pockets .
  • Docking : Use AutoDock Vina to model interactions with targets like CK1δ (PDB: 5LQS). Substituents at the benzimidazole N1 position (e.g., methylsulfonyl) improve binding via hydrophobic contacts .
    • Validation : Compare computed binding energies (ΔG) with experimental IC50 values from kinase assays .

Q. What strategies address low solubility in aqueous buffers during in vitro assays?

  • Solutions :

  • Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes .
  • Prodrug design : Introduce phosphate or PEG groups at the carboxamide nitrogen .
  • pH adjustment : Solubility often increases in mildly acidic buffers (pH 4–5) due to protonation of the benzimidazole ring .

Q. How do structural modifications at the indole-2-yl position affect bioactivity and metabolic stability?

  • Case Studies :

  • Electron-withdrawing groups (e.g., -NO2 at indole C5): Enhance antimicrobial activity but reduce metabolic stability in liver microsomes .
  • Methoxy substitutions : Improve blood-brain barrier penetration in anticonvulsant models .
    • Analytical Tools : Use LC-MS/MS to track metabolites in hepatocyte incubations .

Q. What experimental designs reconcile contradictory data between in vitro and in vivo efficacy?

  • Strategies :

  • PK/PD modeling : Correlate plasma concentrations (Cmax, AUC) with target engagement (e.g., enzyme inhibition) .
  • Tissue distribution studies : Use radiolabeled analogs (e.g., ³H or ¹⁴C) to quantify biodistribution .
  • Species-specific metabolism : Compare murine vs. human CYP450 metabolism using liver S9 fractions .

Methodological Challenges

Q. What are the pitfalls in interpreting NMR data for benzimidazole-thiazole hybrids?

  • Challenges :

  • Tautomerism : Benzimidazole NH protons may exchange rapidly, causing signal broadening. Use low-temperature NMR (-20°C) to slow exchange .
  • Solvent effects : DMSO-d6 can shift NH protons upfield; confirm assignments via HSQC and HMBC .

Q. How can reaction byproducts (e.g., regioisomers) be minimized during synthesis?

  • Optimization :

  • Protecting groups : Temporarily block reactive NH sites on benzimidazole with Boc or Fmoc .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 16 h to 2 h) and byproduct formation .

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